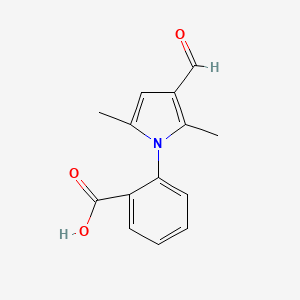

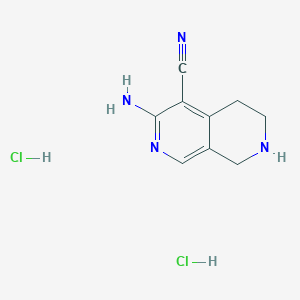

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” is a compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, Azizi et al. reported an operationally simple, practical, and economical method for the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields . Another method involves the deprotection of the Boc-protected guanidine analogues using ethanolic–HCl in dichloro-methane at 0 C to give the corresponding 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrrole derivatives .Molecular Structure Analysis

The molecular structure of “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” can be represented by the InChI code: 1S/C14H13NO3/c1-9-6-12(8-16)10(2)15(9)13-5-3-4-11(7-13)14(17)18/h3-8H,1-2H3,(H,17,18) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” include a molecular weight of 243.26 , and a melting point of 198-200 . It is a powder at room temperature .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrole ring system, which includes “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid,” is a significant scaffold in medicinal chemistry. It is known for its presence in various biologically active compounds and drugs . The formyl group in the compound can be utilized for further synthetic modifications, making it a valuable intermediate in the design of new drugs with potential antipsychotic, anticancer, antibacterial, and antifungal properties .

Biological Activities

Compounds with the pyrrole structure have been reported to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific compound could be studied for its potential biological activities, contributing to the development of new therapeutic agents.

Organic Materials

In the field of organic materials, pyrrole derivatives are employed due to their electronic properties. They can be used in the synthesis of conductive polymers and other organic electronic materials . The compound’s structure could be incorporated into polymers to enhance their properties or to create new materials with desirable characteristics.

Natural Products Synthesis

Pyrrole derivatives are found in many natural products, and their synthetic analogs can mimic or enhance the properties of these natural compounds . “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” could serve as a precursor in the synthesis of complex natural products or as a model compound for studying natural product biosynthesis.

Industrial Applications

The pyrrole moiety is a component in various industrial applications, including as a catalyst in polymerization processes, corrosion inhibitors, and solvents for resins . The compound’s unique structure could be exploited in these areas to improve efficiency or to develop new industrial processes.

Flavor and Fragrance Industry

Pyrrole derivatives are known to contribute to the flavor and fragrance of various products. They can be used to synthesize flavoring agents or as intermediates in the creation of new fragrances . The compound could be explored for its potential use in enhancing flavors or creating new aromatic experiences.

Safety and Hazards

Future Directions

Due to the diversity of pyrrole analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” and similar compounds could have potential applications in the development of new drugs and therapies.

Mechanism of Action

Target of Action

Compounds containing a pyrrole ring system, such as this one, are known to have diverse biological properties and can interact with a variety of targets . For instance, some pyrrole-containing compounds have been found to inhibit GATA family proteins .

Mode of Action

Pyrrole-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes . For example, Pyrrothiogatain, a pyrrole-containing compound, inhibits the DNA-binding activity of GATA3 and other members of the GATA family .

Biochemical Pathways

It is known that pyrrole-containing compounds can affect a variety of biochemical pathways . For instance, some pyrrole-containing compounds have been found to suppress Th2 cell differentiation and inhibit the expression and production of Th2 cytokines .

Result of Action

It is known that pyrrole-containing compounds can have diverse biological effects, including anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial activities .

properties

IUPAC Name |

2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14(17)18/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXDDXYGAIBIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2C(=O)O)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

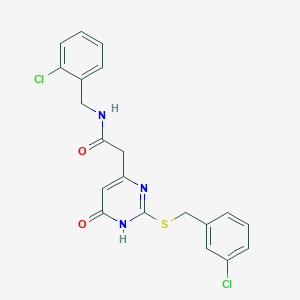

![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)

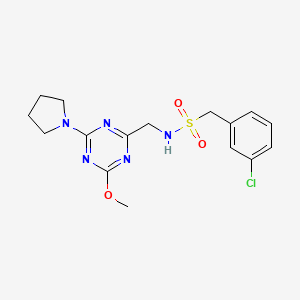

![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)

![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)

![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2864192.png)

![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2864193.png)

![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)